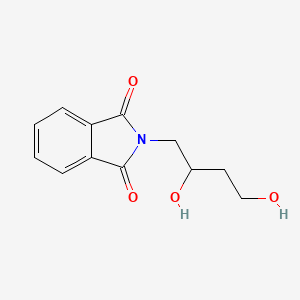
N-(2,4-dihydroxybutyl)phthalimide
Cat. No. B8410247
M. Wt: 235.24 g/mol
InChI Key: FFUUFOCCRWZVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07354934B2
Procedure details


1,3-dioxane-4-ylmethylphthalimide (95 g, 390 mmol) was dissolved in a saturated solution of hydrochloric acid in methanol (600 mL) and stirred for 2 days at 80° C. The reaction was then cooled to room temperature, and the acid neutralised to pH 7 with solid NaHCO3. Ethyl acetate (1 L) was added and the mixture was filtered to remove salts. The filtrate was then concentrated under reduced pressure and dried overnight in vacuo. The crude was purified through a silica gel plug (1 kg silica) using 2:98 CH3OH:CH2Cl2 eluent to give the desired N-(2,4-dihydroxybutyl)phthalimide as a white solid (45 g, 50%). 1H NMR (MeOD) δ 1.62 (m, 1H), 1.75 (m, 1H), 3.31 (s, 1H), 3.64 (m, 2H), 3.69 (d, 2H, J=5.1 Hz), 4.06 (sept, 1H), 7.79 (m, 2H), 7.85 (m, 2H).
Name
1,3-dioxane-4-ylmethylphthalimide
Quantity
95 g
Type
reactant
Reaction Step One





Yield
50%
Identifiers


|
REACTION_CXSMILES
|
O1CCC(C[C:8]2[CH:18]=[CH:17][CH:16]=[C:10]3[C:11]([NH:13][C:14](=[O:15])[C:9]=23)=[O:12])OC1.[C:19]([O-:22])(O)=O.[Na+].C([O:27][CH2:28][CH3:29])(=O)C.[CH3:30]O>Cl>[OH:27][CH:28]([CH2:29][CH2:19][OH:22])[CH2:30][N:13]1[C:14](=[O:15])[C:9]2=[CH:8][CH:18]=[CH:17][CH:16]=[C:10]2[C:11]1=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
1,3-dioxane-4-ylmethylphthalimide
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
O1COC(CC1)CC1=C2C(C(=O)NC2=O)=CC=C1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 days at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove salts
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in vacuo
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified through a silica gel plug (1 kg silica)
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CN1C(C=2C(C1=O)=CC=CC2)=O)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45 g | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
